molecular formula C17H25Cl2N5O2 B1678680 Quinazosin Hydrochloride CAS No. 7262-00-2

Quinazosin Hydrochloride

Katalognummer: B1678680
CAS-Nummer: 7262-00-2
Molekulargewicht: 402.3 g/mol
InChI-Schlüssel: LJEPCGWMLNUFDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quinazosin hydrochloride is a high-purity quinazoline derivative supplied exclusively for research use. Quinazoline-based compounds, such as the therapeutically used Prazosin, are recognized in scientific literature for their alpha-adrenergic blocking activity, which plays a key role in smooth muscle relaxation and blood pressure regulation . This makes quinazoline compounds like this compound valuable tools for in vitro and in vivo studies focused on cardiovascular pharmacology, receptor binding assays, and investigating hypertension pathways. Researchers can utilize this compound to probe the mechanisms of vascular tone and autonomic nervous system function. The chemical structure of quinazoline derivatives allows for interaction with various biological targets, supporting its potential research value in multiple physiological domains . This product is intended for laboratory research by qualified scientists only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (SDS) should be consulted prior to handling.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

7262-00-2

Molekularformel

C17H25Cl2N5O2

Molekulargewicht

402.3 g/mol

IUPAC-Name

6,7-dimethoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazolin-4-amine;dihydrochloride

InChI

InChI=1S/C17H23N5O2.2ClH/c1-4-5-21-6-8-22(9-7-21)17-19-13-11-15(24-3)14(23-2)10-12(13)16(18)20-17;;/h4,10-11H,1,5-9H2,2-3H3,(H2,18,19,20);2*1H

InChI-Schlüssel

LJEPCGWMLNUFDA-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)CC=C)N)OC.Cl.Cl

Aussehen

Solid powder

Andere CAS-Nummern

7262-00-2

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Quinazosin hydrochloride;  Quinazosin HCl;  CP 11332-1;  CP-11,332-1;  Quinazosine hydrochloride.

Herkunft des Produkts

United States

Preclinical Pharmacological Investigations of Quinazosin Hydrochloride

Elucidation of Alpha-Adrenergic Receptor Antagonism

Quinazosin (B92426) hydrochloride is characterized pharmacologically as an alpha-adrenergic receptor antagonist. nih.gov This class of drugs acts by blocking the effects of catecholamines, such as norepinephrine (B1679862) and epinephrine, at α-adrenoceptors located throughout the body. wikipedia.org The quinazoline (B50416) nucleus is a common structural feature in several well-known α1-adrenoceptor antagonists, including prazosin (B1663645) and doxazosin (B1670899). nih.govwikipedia.org These antagonists are known to interfere with signaling pathways that regulate smooth muscle contraction. wikipedia.org

Profiling of Receptor Specificity and Selectivity

The alpha-1 (α1) adrenergic receptor family consists of three main subtypes: α1A, α1B, and α1D. wikipedia.orgnih.gov The clinical effects of α1-antagonists are closely linked to their relative affinity and selectivity for these subtypes, which are distributed differently across various tissues. nih.govdovepress.com For instance, the α1A subtype is highly expressed in the prostate, bladder neck, and urethra, while the α1B subtype is found in vascular smooth muscle, and the α1D subtype is present in the human aorta and cerebral cortex. nih.govdovepress.com

Drugs that are non-selective, like prazosin, bind with high affinity to all α1-receptor subtypes. wikipedia.org In contrast, other antagonists have been developed to exhibit selectivity for specific subtypes. dovepress.com For example, tamsulosin (B1681236) and silodosin (B1681671) show a higher affinity for the α1A receptor compared to the α1B receptor. wikipedia.orgdovepress.com This selectivity is often attributed to structural differences in the molecule; the piperazine (B1678402) ring present in non-selective antagonists like prazosin and doxazosin is thought to contribute to their broad α1-receptor inhibition. wikipedia.org

While detailed public data on the specific binding affinities of quinazosin hydrochloride for each α1-adrenoceptor subtype (α1A, α1B, α1D) is not extensively available, its classification alongside prazosin suggests it likely functions as a non-selective antagonist. Preclinical studies on related quinazoline compounds often involve binding competition assays using radiolabeled ligands like [3H]-prazosin to determine affinity (pKi) at cloned human α1-receptor subtypes. nih.govnih.gov For example, studies on other quinazolines have demonstrated high affinity for α1A, α1B, and α1D subtypes, confirming their role as antagonists at these sites. nih.govnih.gov

Table 1: Comparative α1-Adrenoceptor Subtype Selectivity of Various Antagonists

CompoundSelectivity Ratio (α1A/α1B)Reference
Terazosin0.3 dovepress.com
Doxazosin0.4 dovepress.com
Alfuzosin (B1207546)0.5 dovepress.com
Tamsulosin6.3 dovepress.com
Silodosin166 dovepress.com

Analysis of Downstream Physiological Effects in Preclinical Systems

The antagonism of α1-adrenergic receptors by quinazoline-based compounds leads to distinct physiological effects in preclinical models, primarily related to smooth muscle relaxation. In vitro studies using isolated tissues are fundamental for characterizing these effects. For example, functional assays in rat isolated tissues such as the prostatic vas deferens (rich in α1A receptors), spleen (α1B), and aorta (α1D) are used to assess the functional antagonism of these compounds. nih.gov

Blockade of α1-adrenoceptors in vascular smooth muscle leads to vasodilation, a key mechanism for blood pressure control. wikipedia.org In preclinical models, this is observed as a reduction in the contractile response to α1-agonists like phenylephrine. Furthermore, antagonism of α1A-receptors in the smooth muscle of the prostate and bladder neck results in muscle relaxation. dovepress.com This effect has been demonstrated in studies using rabbit trigonal smooth muscle, where α1-antagonists inhibit muscle contraction. nih.gov Some quinazoline-derived α1-adrenoceptor antagonists have also been shown to induce apoptosis in prostate cancer cells, an action that may be independent of their receptor antagonism. nih.gov

Exploration of Other Potential Molecular Targets for Quinazoline Derivatives

The quinazoline scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets beyond adrenoceptors. japsonline.com Extensive research has demonstrated that derivatives of quinazoline can function as potent inhibitors of various enzymes and receptors implicated in diseases like cancer.

Investigation of Tyrosine Kinase Inhibition (e.g., Epidermal Growth Factor Receptor, Vascular Endothelial Growth Factor Receptor, Platelet-Derived Growth Factor Receptor, Human Epidermal Growth Factor Receptor 2)

Quinazoline derivatives are a prominent class of tyrosine kinase inhibitors (TKIs). researchgate.net Many approved anticancer drugs, such as gefitinib (B1684475) and erlotinib, are built upon the 4-anilinoquinazoline (B1210976) framework. researchgate.netmdpi.com

Epidermal Growth Factor Receptor (EGFR): A vast number of quinazoline derivatives have been synthesized and evaluated as EGFR inhibitors. japsonline.com These compounds typically bind to the ATP-binding site of the EGFR kinase domain, blocking its signaling pathway which is often hyperactive in cancer. nih.gov Preclinical studies have identified compounds with potent inhibitory activity, with IC50 values in the low nanomolar range. For example, a 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one derivative (compound 8b) showed an IC50 of 1.37 nM against EGFR-TK. nih.gov Another compound, a 4-indolyl quinazoline derivative (compound 29), potently inhibited wild-type EGFR with an IC50 of 5.2 nM. nih.govtandfonline.com

Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is critical for tumor growth and is largely driven by the VEGFR signaling pathway. ekb.eg Quinazoline derivatives have been developed as potent VEGFR-2 inhibitors. nih.govmdpi.com For instance, a series of N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivatives yielded a compound (SQ2) with a VEGFR-2 kinase inhibition IC50 of 0.014 µM. nih.gov Other quinazoline-based compounds have shown dual inhibition of both EGFR and VEGFR-2. mdpi.com

Platelet-Derived Growth Factor Receptor (PDGFR): Hyperactivity of PDGFR is implicated in various proliferative diseases. ekb.eg Tricyclic quinazoline derivatives have been investigated as inhibitors of β-PDGFR, with one compound (2-oxoimidazo[4,5-e]quinazoline) demonstrating an IC50 value of 0.10 µM. ekb.eg

Human Epidermal Growth Factor Receptor 2 (HER2): HER2 is another critical member of the EGFR family and a target in breast cancer therapy. Dual EGFR/HER2 inhibitors based on the quinazoline scaffold, such as lapatinib, are clinically important. ekb.eg Recent research has focused on developing HER2-selective inhibitors to improve safety profiles. rsc.org Novel isoquinoline-tethered quinazoline derivatives have shown enhanced selectivity for HER2 over EGFR, with one compound (7c) exhibiting an IC50 of 8 nM for HER2 and a 240-fold improvement in selectivity over lapatinib. researchgate.net

Table 2: Selected Quinazoline Derivatives as Tyrosine Kinase Inhibitors

Compound Class/NameTarget KinaseInhibitory Potency (IC50)Reference
2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-oneEGFR-TK1.37 nM nih.gov
4-Indolyl quinazoline derivativeEGFR (wild-type)5.2 nM nih.govtandfonline.com
Compound SQ2VEGFR-20.014 µM nih.gov
Thiourea quinazoline derivative (compound 39)VEGFR-20.05 µM mdpi.com
2-oxoimidazo[4,5-e]quinazolineβ-PDGFR0.10 µM ekb.eg
Isoquinoline-tethered quinazoline (compound 7c)HER28 nM researchgate.net

Characterization of AKT Inhibition

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell survival, proliferation, and growth. nih.gov Its dysregulation is a common feature of many cancers. nih.gov The quinazoline moiety has been identified as a promising scaffold for developing inhibitors of this pathway, particularly targeting the PI3K and Akt kinases. nih.govnih.gov For example, a series of novel quinazolinone derivatives were synthesized and evaluated for potential AKT inhibition, with molecular docking studies supporting their interaction with the AKT1 protein. nih.gov One of these compounds demonstrated significant cytotoxic activity against various cancer cell lines, with IC50 values ranging from 23.31 to 72.22 µM. nih.gov Other studies have identified quinazoline derivatives as dual PI3K/HDAC inhibitors, which can efficiently modulate the expression of phosphorylated Akt (p-Akt). tandfonline.com Idelalisib, an FDA-approved drug, is a selective PI3Kδ inhibitor with a quinazoline core, demonstrating an IC50 of 2.5 nM. mdpi.com

Assessment of Adenosine (B11128) Receptor Antagonism

Adenosine receptors (A1, A2A, A2B, A3) are G protein-coupled receptors that mediate the physiological effects of adenosine. They have emerged as therapeutic targets for neurodegenerative diseases and cancer. mdpi.comresearchgate.net The quinazoline scaffold has been successfully utilized to develop antagonists for various adenosine receptor subtypes.

A2A Receptor: Researchers have identified 2-aminoquinazoline (B112073) derivatives as promising A2A receptor antagonists. One lead compound, 6-bromo-4-(furan-2-yl)quinazolin-2-amine, displayed a high affinity for the human A2A receptor with a Ki value of 20 nM. mdpi.commdpi.com Further optimization led to a derivative (compound 5m) with an even higher affinity (Ki = 5 nM) and functional antagonist activity (IC50 = 6 µM in a cAMP assay). mdpi.comresearchgate.net

A2B Receptor: A potent and selective A2B receptor antagonist was discovered from a quinazoline library. nih.gov The compound, 4-methyl-7-methoxyquinazolyl-2-(2′-amino-4′-imidazolinone), showed a binding Ki value of 112 nM for the human A2B receptor and was found to be over 10-fold selective against other adenosine receptor subtypes. nih.gov

A3 Receptor: A series of N-phenyl-N′-quinazolin-4-ylurea derivatives were synthesized and found to be potent human adenosine A3 receptor antagonists. vu.nl The optimized compound, VUF5574, exhibited a Ki value of 4 nM and was at least 2500-fold selective over A1 and A2A receptors. It functioned as a competitive antagonist in a functional assay, demonstrating a pA2 value of 8.1. vu.nl

Table 3: Quinazoline Derivatives as Adenosine Receptor Antagonists

Compound Name/ClassTarget ReceptorBinding Affinity (Ki)Reference
6-bromo-4-(furan-2-yl)quinazolin-2-amineHuman A2A20 nM mdpi.commdpi.com
Compound 5m (2-aminoquinazoline derivative)Human A2A5 nM mdpi.comresearchgate.net
4-methyl-7-methoxyquinazolyl-2-(2′-amino-4′-imidazolinone)Human A2B112 nM nih.gov
VUF5574Human A34 nM vu.nl

Analysis of Microtubule Dynamics Modulation

Detailed preclinical studies focusing specifically on the modulation of microtubule dynamics by this compound are not extensively available in publicly accessible scientific literature. While the quinazoline scaffold is found in some compounds that do interact with tubulin polymerization, direct evidence linking this compound to such activity is currently lacking. nih.gov

It is noteworthy that other classes of microtubule-targeting agents, such as the Vinca alkaloids and taxanes, are well-characterized in their ability to disrupt microtubule dynamics, a mechanism central to their use in oncology. nih.gov However, there is no direct evidence to suggest that this compound functions in a similar manner.

Identification of Other Enzyme Inhibitory Activities

Beyond its established antagonism of alpha-1 adrenoceptors, specific preclinical data on the broader enzyme inhibitory profile of this compound is limited. While various quinazoline derivatives have been investigated for their potential to inhibit a range of enzymes, direct studies on this compound's activity against other specific enzymes are not well-documented in the available literature. For instance, some quinazoline-based compounds have been explored as inhibitors of enzymes like nitric oxide synthase, but this has not been specifically demonstrated for this compound. biosynth.com

Mechanistic Studies of Action Beyond Primary Receptor Binding

The primary mechanism of action for this compound is understood to be its blockade of alpha-1 adrenergic receptors. ncats.io Investigations into its effects on other cellular mechanisms are not as thoroughly documented.

Specific research delineating the modulation of cellular pathways by this compound, independent of its alpha-1 adrenoceptor antagonism, is not extensively reported. However, studies on the structurally related quinazoline derivative, prazosin, have revealed off-target effects on critical cellular pathways. For example, prazosin has been shown to inhibit the PI3K/AKT/mTOR signaling pathway in glioblastoma cells, a pathway crucial for cell survival and proliferation. It is important to emphasize that these findings pertain to prazosin and cannot be directly extrapolated to this compound without dedicated investigation.

Detailed dissection of intracellular signaling cascades specifically modulated by this compound, beyond those immediately downstream of alpha-1 adrenoceptor blockade, is an area with limited available data. To provide context on the potential for related compounds, research on prazosin has indicated that it can influence signaling cascades such as the extracellular signal-regulated kinase (ERK) pathway. Prazosin has been observed to protect myocardial cells from injury by regulating the ERK signaling pathway. Again, it must be stressed that these observations are specific to prazosin, and similar effects have not been demonstrated for this compound in the available preclinical studies.

Advanced Synthetic Strategies for Quinazoline Core Structures

The construction of the quinazoline ring system is the foundational step in the synthesis of compounds like Quinazosin. Modern organic synthesis has moved towards more efficient, selective, and environmentally benign methods compared to classical approaches like the Niementowski reaction. bohrium.comarabjchem.org

Regioselectivity—the ability to control where a chemical group is added to a molecule—is critical for developing specific quinazoline derivatives. Historically, functionalization has focused on the C4 position of the quinazoline core, but significant progress has been made in targeting other positions. chim.it

Recent strategies have enabled the selective functionalization of positions C2, N3, and C5–C8 by using various catalytic systems and directing groups. chim.it For instance, ruthenium(II)-catalyzed C–H bond activation has been successfully employed for the regioselective C5 alkenylation of quinazolinone conjugates. acs.orgnih.gov This method uses a weakly coordinating amide group to direct the catalyst to the C5 position, demonstrating high regioselectivity and tolerance for various substrates under mild conditions. acs.orgnih.gov

Another approach involves the palladium-catalyzed regioselective mono-arylation of aromatic rings through C-H bond activation, using the quinazolinone structure itself as a directing group. researchgate.net Electrophilic intramolecular heterocyclization is also a versatile technique. The cyclization of 3-alkenyl-2-thioxoquinazolin-4-ones, induced by agents like halogens or protic acids, proceeds with high regioselectivity to form 2-functionalized dihydrothiazolo[2,3-b]quinazolines. tandfonline.comtandfonline.com The consistent formation of a five-membered ring in these reactions is attributed to the preferential formation of a stable carbocation intermediate according to Markovnikov's rule. tandfonline.com

Technique Catalyst/Reagent Target Position Key Feature
C-H AlkenylationRuthenium(II)C5Uses a weak amide directing group for high regioselectivity. acs.orgnih.gov
C-H ArylationPalladium-Quinazolinone scaffold acts as a directing group. researchgate.net
Electrophilic HeterocyclizationHalogens, Protic AcidsC2Regioselective formation of fused thiazoline (B8809763) rings. tandfonline.comtandfonline.com
Cross-Dehydrogenative CouplingCopper(II) chlorideC4Synthesizes 4-(indole-3-yl)quinazolines using oxygen as an oxidant. chim.it

The development of new reaction pathways aims to improve efficiency, atom economy, and environmental friendliness. frontiersin.org Transition-metal-free synthesis has emerged as a significant area of research. One such method involves the reaction of N-phenyl-benzimidamides with polyoxymethylene, which serves as a carbon source, to produce quinazoline scaffolds with yields ranging from 20% to 94%. frontiersin.org Another innovative metal-free approach uses visible light with a photoredox organocatalyst for the oxidative cyclization of amidine derivatives to form quinazolines. frontiersin.org

Multi-component reactions (MCRs) are highly valued for their ability to construct complex molecules in a single step from simple precursors. A catalyst- and solvent-free, one-pot, three-component reaction of 2-aminoarylketones, trialkyl orthoesters, and ammonium (B1175870) acetate (B1210297) has been developed to form quinazoline frameworks in good to excellent yields (79–94%). frontiersin.org Furthermore, a novel deaminative approach promoted by a zinc(II)-stabilized amidyl radical allows for the efficient coupling of o-amino amides or esters with nitriles to generate a diverse range of quinazolinone scaffolds. rsc.org These modern strategies represent a shift towards more sustainable and versatile chemical synthesis. arabjchem.orgfrontiersin.org

Chemical Modifications and Structure Elucidation of Quinazoline Analogs

Once the quinazoline core is synthesized, it can be chemically modified to produce a library of analogs with potentially diverse biological activities. bohrium.com Structure-activity relationship (SAR) studies, which explore how changes in a molecule's structure affect its activity, have led to the synthesis of numerous 2-substituted and 2,4-disubstituted quinazolines. acs.org

For example, a series of quinazoline-2,4-diones, including analogs of naturally occurring alkaloids, were synthesized by reacting isatoic anhydride (B1165640) with a primary amine to form an intermediate, which was then methylated. mdpi.com In another study, novel 3-phenyl-2-hydrazinylquinazolin-4(3H)-one derivatives were synthesized and subsequently reacted with various aromatic aldehydes to yield a series of Schiff bases. nih.gov A further series of thiosemicarbazone-containing quinazoline derivatives were created by reacting a key quinazoline intermediate with substituted thiosemicarbazides. mdpi.com

The precise chemical structure of these newly synthesized analogs must be confirmed, a process known as structure elucidation. This is accomplished using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. Specific chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J) provide detailed information about the connectivity and spatial arrangement of atoms. mdpi.comnih.govmdpi.com

Mass Spectrometry (MS) : Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) determine the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions, confirming the molecular formula. mdpi.comnih.gov

Infrared (IR) Spectroscopy : This technique identifies the presence of specific functional groups (e.g., C=O, N-H) based on their characteristic absorption frequencies. mdpi.comnih.gov

The data below from a synthesized quinazolinone analog illustrates the type of information obtained from these methods.

Technique Observation Interpretation Reference
¹H NMRδ 10.57 (s, 1H, NH), 8.03 (s, 1H, CH=N), 3.76 (s, 3H, OCH₃)Confirms the presence of N-H, imine, and methoxy (B1213986) protons. nih.gov
¹³C NMRδ 161.1 (C=O), 159.8, 156.4, 153.0, 151.6 (Aromatic/Imine C)Identifies the carbonyl carbon and other carbons in the heterocyclic and aromatic rings. nih.gov
MS (ESI)m/z: 463 [M + H⁺]Indicates the molecular weight of the compound is 462, confirming its identity. nih.gov
Elemental AnalysisCalcd for C₂₈H₂₂N₄O₃: C, 72.71; H, 4.79; N, 12.11. Found: C, 72.53; H, 4.91; N, 12.38The experimentally found elemental composition is very close to the calculated values, further confirming the structure. nih.gov

Design and Synthesis of Quinazoline-Based Chemical Probes for Biological Studies

Beyond direct therapeutic applications, quinazoline derivatives can be designed as chemical probes to study biological systems. Fluorescent probes, in particular, are powerful tools for visualizing and tracking biological molecules like receptors in real-time within cells. nih.gov

A series of small-molecule fluorescent probes for α₁-adrenergic receptors (α₁-ARs) were developed based on the quinazoline scaffold, which is known to bind to these receptors. nih.gov The design strategy involved conjugating a quinazoline pharmacophore (the part of the molecule responsible for biological recognition) with a fluorophore (a fluorescent molecule). nih.gov The fluorophores used were coumarin (B35378) and fluorescein. nih.gov

The synthesis of these probes was achieved through efficient and high-yield reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and standard amide condensation. nih.gov The resulting probes were evaluated and found to have high affinity for the α₁-AR subtypes, comparable to the known antagonist phentolamine. nih.gov These probes successfully enabled subcellular localization imaging, demonstrating their potential for studying the distribution and dynamics of α₁-ARs. nih.gov

Probe ID Pharmacophore Fluorophore Linker Type Affinity (Ki, nM) for α₁ₐ-AR
1aQuinazolineCoumarinAmide2.5
1bQuinazolineCoumarinTriazole1.9
1cQuinazolineCoumarinTriazole2.0
1dQuinazolineFluoresceinThiourea3.5
1eQuinazolineCoumarinNone210.7

Table adapted from biological evaluation data of quinazoline-based fluorescent probes. nih.gov

Identification of Key Structural Determinants for Pharmacological Activity

The pharmacological activity of quinazoline-based compounds, particularly their antagonism at α1-adrenergic receptors, is dictated by several key structural features. The quinazoline scaffold itself is a crucial pharmacophore, providing the necessary framework for interaction with the receptor. nih.govjst.go.jp For α1-adrenoceptor antagonists, the 4-amino-6,7-dimethoxyquinazoline nucleus is a recurring and essential motif. nih.govwikipedia.orgnih.gov

Protonation of the N-1 position of the quinazoline ring is considered fundamental for a productive interaction with the α1-adrenoceptor. nih.govacs.org This protonation enhances the electrostatic interactions with negatively charged residues within the receptor's binding pocket. wikipedia.org The presence of the 4-anilinoquinazoline moiety with substitutions at the C-6 or C-7 positions is a necessary pharmacophoric group for inhibiting EGFR function. ekb.eg

Furthermore, the piperazine ring, common in many quinazoline antagonists like prazosin, plays a significant role, although its presence can contribute to non-selective inhibition of α1-receptors. wikipedia.org Studies have shown that the space around the piperazine group is bulky enough to accommodate larger functional groups without significantly impacting the compound's affinity for the receptor. nih.gov The crystal structure of the human α1B-adrenergic receptor has identified residues at positions 3.29 in transmembrane helix 3 (TM3) and 6.55 in TM6 as key determinants of ligand selectivity. nih.govresearchgate.net

Analysis of Substituent Effects on Receptor Binding and Functional Efficacy

The nature and position of substituents on the quinazoline core and its associated side chains profoundly influence receptor binding affinity and functional efficacy.

For α1-adrenergic antagonists, modifications to the acyl group attached to the piperazine ring can significantly alter affinity. For instance, replacing the furan (B31954) ring found in prazosin with a tetrahydrofuran (B95107) ring, as seen in alfuzosin, substantially increases the compound's half-life. wikipedia.org The affinity and selectivity for α1-receptors appear to be largely determined by the structure connecting the quinazoline and furan rings. wikipedia.org

In the context of EGFR inhibitors, electron-withdrawing groups such as fluoro, bromo, and chloro on the aniline (B41778) ring have a favorable effect on anti-proliferative activity. ekb.eg Specifically, quinazoline compounds with a 3-bromo substitution have demonstrated significant efficacy. ekb.eg Conversely, electron-donating groups at the 6 and/or 7 positions of the quinazoline ring enhance the ability of the N1 and N3 atoms to bind to the receptor pocket. ekb.eg The introduction of hydrophilic groups can increase solubility and bioavailability. ijpsjournal.com

Studies on quinazolinone derivatives have shown that the introduction of benzyl (B1604629) or phenyl groups can improve receptor binding affinity. ijpsjournal.com Furthermore, the type of substituents on the nitrogen atom at position two of an oxadiazole moiety attached to the quinazoline core greatly affects antiproliferative activity. rsc.org For example, a methoxy group at the fourth position of a phenyl ring at the third position of the quinazoline moiety is more favorable for antiproliferative activity than hydrogen or chlorine substituents. rsc.org

Computational Approaches in QSAR Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activities. This approach is instrumental in predicting the activity of new derivatives and guiding the design of more potent molecules. orientjchem.orgatlantis-press.com

Selection and Calculation of Molecular Descriptors

The foundation of a robust QSAR model lies in the selection and calculation of relevant molecular descriptors. These descriptors quantify various aspects of a molecule's structure and properties. nih.gov A wide array of descriptors are employed in the study of quinazoline derivatives, including:

Constitutional descriptors: These describe the basic molecular composition, such as the percentage of carbon. researchgate.net

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity, such as the total connectivity index. researchgate.net

Physicochemical descriptors: These relate to properties like density, surface tension, and LogP (a measure of lipophilicity). atlantis-press.comresearchgate.netresearchgate.net

Quantum chemical descriptors: Calculated using methods like Density Functional Theory (DFT), these include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and atomic net charges. orientjchem.orgresearchgate.netimist.ma

Geometrical descriptors: These describe the 3D shape of the molecule. nih.gov

Software packages like ChemOffice, Gaussian, ChemSketch, and MarvinSketch are commonly used to calculate these descriptors. imist.maacs.org

Statistical Validation of QSAR Models

Once descriptors are calculated, statistical methods are employed to build and validate the QSAR models. The goal is to create a model with strong predictive capability. acs.org Common statistical techniques include:

Principal Component Analysis (PCA): Used to reduce the dimensionality of the data and select the most informative descriptors. imist.maacs.org

Multiple Linear Regression (MLR): A method to model the linear relationship between a set of independent variables (descriptors) and a dependent variable (biological activity). researchgate.netacs.org

Multiple Non-Linear Regression (MNLR): Used when the relationship between descriptors and activity is not linear. researchgate.netimist.ma

Artificial Neural Networks (ANN): A machine learning approach that can model complex, non-linear relationships. imist.ma

The reliability of these models is assessed through rigorous validation procedures. acs.orgInternal validation techniques like leave-one-out (LOO) cross-validation are used to test the model's robustness. acs.orgderpharmachemica.comExternal validation , where the model's predictive power is tested on a separate set of compounds not used in model development, is crucial for ensuring its applicability. acs.orgderpharmachemica.com Key statistical parameters for validation include the squared correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive R² (R²pred). derpharmachemica.comjaper.in

Elucidating Structure-Activity Relationships for Multi-Target Interactions

The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, where a single drug interacts with multiple targets. rsc.orgacs.org This can lead to improved therapeutic efficacy, especially in complex diseases like cancer. rsc.orgacs.org Quinazoline derivatives have shown promise as multi-target inhibitors. nih.govwjgnet.com

For instance, certain quinazoline compounds have been found to be potent inhibitors of multiple receptor tyrosine kinases (RTKs), including EGFR, VEGFR-2, and PDGFR-β, in addition to their ability to depolymerize microtubules. nih.gov The structure-activity relationships for these multi-target interactions reveal that the quinazoline scaffold can be modified to achieve different selectivity profiles. nih.gov For example, small hydrophobic groups at the 2-position of the quinazoline ring can enhance cellular permeability and are tolerated for binding at the colchicine (B1669291) site of tubulin. nih.gov

The design of dual inhibitors, such as those targeting both phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC), has been achieved by incorporating a hydroxamic acid moiety (a zinc-binding group) onto a quinazoline-based PI3K pharmacophore. nih.gov This demonstrates the versatility of the quinazoline scaffold in developing multi-targeted agents.

Rational Design Principles for Novel Quinazoline Analogs with Improved Selectivity

The rational design of novel quinazoline analogs with enhanced selectivity is guided by the structural insights gained from SAR and QSAR studies, as well as co-crystal structures of ligands bound to their target receptors. nih.govosti.gov

A key strategy for achieving selectivity is to exploit unique features of the target receptor's binding site. For example, the design of selective inhibitors for PARP4, a member of the poly(ADP-ribose) polymerase family, involved substituting the quinazolin-4(3H)-one scaffold at the C-8 position to interact with a unique threonine residue in the PARP4 nicotinamide (B372718) sub-pocket. researchgate.net

In the context of kinase inhibitors, the quinazoline core is a privileged structure. nih.gov Rational design approaches have led to the development of quinazoline inhibitors with distinct selectivity profiles, including dual FLT3/AURKA inhibitors, selective AURKA inhibitors, and selective FLT3 inhibitors. nih.gov The design of novel thiosemicarbazone-containing quinazoline derivatives as potential VEGFR2 inhibitors has also been guided by rational design principles, leading to compounds with promising anti-angiogenic potential. mdpi.com

The development of selective ALK5 inhibitors has been achieved through a rational drug design approach based on co-crystal structures, leading to potent and selective compounds. nih.govosti.gov By understanding the key interactions between the quinazoline scaffold and the target receptor, medicinal chemists can strategically modify the molecule to enhance its affinity and selectivity, ultimately leading to the development of more effective and safer therapeutic agents.

Detailed Research Findings

Preclinical investigations have provided the primary body of knowledge regarding the pharmacological effects of Quinazosin (B92426). The following table summarizes key findings from these early studies.

Table 2: Summary of Preclinical Research on Quinazosin

Study TypeModelKey FindingsReference
Antihypertensive Activity Conscious Hypertensive DogsLowered systolic blood pressure without significant effect on heart rate. ncats.io
Hemodynamic Effects Animal ModelsReduced total peripheral vascular resistance in a dose-dependent manner. ncats.io
Adrenergic Receptor Interaction CatsReduced or reversed the pressor effects of epinephrine. ncats.io
Antiviral Activity Animal Models2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline (a related compound) has shown activity against the influenza virus. biosynth.com
Enzyme Inhibition In vitroA related compound, 2-piperazinyl-4-amino-6,7-dimethoxyquinazoline, has been shown to inhibit nitric oxide synthase activity. biosynth.com

It is important to note that while the core structure is similar, the findings for related compounds may not be directly extrapolated to Quinazosin hydrochloride and serve to highlight areas for potential further investigation.

Conclusion

Quinazosin (B92426) hydrochloride stands as a testament to the rich medicinal chemistry of the quinazoline (B50416) scaffold. Its development as a hypotensive agent through alpha-1 adrenergic receptor antagonism showcases the therapeutic potential that can be achieved by modifying this versatile heterocyclic system. While its academic research footprint is more focused than some of its more widely studied chemical relatives, the foundational preclinical work provides a clear understanding of its pharmacological profile. Further research could explore other potential activities of this compound, building upon the diverse biological roles demonstrated by the broader quinazoline family.

Preclinical in Vitro Research of Quinazosin Hydrochloride

Cell-Based Assays for Pharmacological Characterization

Pharmacological characterization in a laboratory setting is crucial to understanding how a compound interacts with biological systems at the cellular level. This involves a suite of assays designed to measure binding affinity, enzyme inhibition, effects on cell health, and functional responses.

Receptor binding assays are fundamental in pharmacology to determine the affinity and selectivity of a compound for a specific receptor. nih.gov These assays measure how strongly a compound binds to a target, which is a primary indicator of its potential potency.

Radioligand Competition Binding Assays are a common method used to characterize receptor-ligand interactions. nih.gov In these assays, a radiolabeled ligand with known affinity for the target receptor is used. The assay measures the ability of a non-radiolabeled compound, such as a quinazoline (B50416) derivative, to compete with and displace the radiolabeled ligand from the receptor. nih.govnih.gov The concentration of the test compound that displaces 50% of the radioligand is known as the IC₅₀, from which the equilibrium dissociation constant (Kᵢ) can be calculated to represent the compound's affinity for the receptor. nih.gov For instance, a pharmacophore-based screening identified the 4-methylquinazoline (B149083) derivative, CMB 6446, as a potent A₂B adenosine (B11128) receptor antagonist with a binding Kᵢ value of 112 nM. nih.gov

Bioluminescence Resonance Energy Transfer (BRET)-Based Assays are another advanced technique used to study molecular proximity and protein-protein interactions in live cells. nih.govnih.gov The BRET method relies on the non-radiative transfer of energy between a bioluminescent donor (like a luciferase) and a fluorescent acceptor protein. nih.gov If a compound inhibits the interaction between two proteins tagged with the donor and acceptor, the energy transfer is reduced, leading to a measurable decrease in the BRET signal. nih.gov This assay is particularly well-suited for high-throughput screening to identify inhibitors of specific cellular signaling pathways. nih.gov

Enzyme inhibition assays are conducted to determine if a compound can interfere with an enzyme's activity. nih.gov Many quinazoline derivatives have been evaluated for their inhibitory effects on various enzymes, which is a key mechanism for their therapeutic effects, particularly in cancer. semanticscholar.org These assays can be continuous, monitoring the reaction in real-time, or discontinuous, where the reaction is stopped at specific time points. nih.gov

Research has demonstrated that novel quinazolinone derivatives can exhibit significant inhibitory activity against several metabolic enzymes. For example, various derivatives have shown potent inhibition of α-glycosidase, acetylcholinesterase, butyrylcholinesterase, and human carbonic anhydrase I and II, with Kᵢ values often in the nanomolar range, surpassing the potency of standard inhibitors. nih.govresearchgate.net Additionally, 4-aryl quinazoline compounds have been identified as potent and selective inhibitors of the lipid kinase PI3Kδ, a key enzyme in immune cell function. nih.gov

Inhibitory Activity of Quinazolinone Derivatives Against Various Enzymes nih.gov
EnzymeKᵢ Value Range for Derivatives (nM)Kᵢ Value for Standard Inhibitor (nM)
α-glycosidase19.28–135.88187.71
Acetylcholinesterase0.68–23.0153.31
Butyrylcholinesterase1.01–29.5658.16
Human Carbonic Anhydrase I10.25–126.05248.18
Human Carbonic Anhydrase II13.46–178.35323.72

These assays are critical for assessing the anticancer potential of compounds by measuring their ability to inhibit cell growth (proliferation) or to directly kill cancer cells (cytotoxicity). The half-maximal inhibitory concentration (IC₅₀) is a standard measure, representing the concentration of a compound that inhibits a biological process by 50%.

Quinazoline-based compounds have been extensively tested against a wide array of human cancer cell lines. Studies have shown that certain quinazoline derivatives display potent anticancer activities with IC₅₀ values in the low micromolar to sub-micromolar range. nih.govnih.gov For example, specific N-arylbenzo[h]quinazoline-2-amines demonstrated significant cytotoxicity against liver, colon, and breast cancer cell lines, with IC₅₀ values ranging from 1.7 to 6 μM. nih.gov Another study on different quinazolinone derivatives found potent activity against liver (HEPG2) and breast (MCF7) cancer cells, with one compound showing an IC₅₀ of 6.90 µM against HEPG2 cells. nih.gov Furthermore, a class of quinazolines was found to inhibit the proliferation of T cells and Jurkat cells with IC₅₀ values in the sub-micromolar range. nih.gov

Cytotoxicity (IC₅₀) of Selected Quinazoline Derivatives in Various Cancer Cell Lines
Compound ClassCell LineCancer TypeIC₅₀ (µM)Source
Quinazoline LeadsColorectal Cancer CellsColorectal Cancer4.9 - 17.4 nih.gov
N-arylbenzo[h]quinazoline-2-amine (4a)HuH-7Hepatocellular Carcinoma1.7 - 6 nih.gov
N-arylbenzo[h]quinazoline-2-amine (4a)Caco-2Colorectal Adenocarcinoma1.7 - 6 nih.gov
N-arylbenzo[h]quinazoline-2-amine (4a)MDA-MB-468Breast Carcinoma1.7 - 6 nih.gov
Quinazolinone Derivative (Compound 5)HEPG2Liver Carcinoma6.90 nih.gov
N-p-tolyl-2-(3,4,5-trimethoxyphenyl)quinazolin-4-amine (S101)Jurkat CellsT-cell LeukemiaSub-micromolar nih.gov

Functional assays go beyond binding to measure the biological response that a compound elicits after binding to a receptor. They determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity).

Quinazoline derivatives have been characterized as effective receptor antagonists. nih.govnih.gov For example, studies on adenosine receptors have shown that certain quinazolines can functionally antagonize receptor-mediated responses. In one study, a quinazoline derivative inhibited the calcium mobilization stimulated by an agonist in HEK293 cells expressing the human A₂B adenosine receptor. nih.gov In another study, new 2-aminoquinazoline (B112073) derivatives were evaluated using a cyclic AMP (cAMP) assay, a common method for assessing the function of G protein-coupled receptors. The results demonstrated that the compounds had antagonist activity at the human A₂A adenosine receptor, with IC₅₀ values ranging from 5 µM to 9 µM. nih.govresearchgate.net

Mechanistic Investigations in Cellular Models

Once the pharmacological profile of a compound is established, further research delves into the specific molecular pathways through which it exerts its effects.

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many anticancer therapies work by inducing apoptosis. jofamericanscience.org Quinazoline-based compounds are recognized as potent inducers of apoptosis through multiple mechanisms. nih.govresearchgate.net

Studies have shown that these compounds can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis. nih.gov For example, one novel quinazolinone derivative was found to induce apoptosis in human leukemia cells by activating caspase-8 (a key initiator of the extrinsic pathway) and by altering the balance of Bax and Bcl-2 proteins, leading to mitochondrial cytochrome c release and subsequent caspase-3 activation (hallmarks of the intrinsic pathway). nih.gov Other quinazoline derivatives have been reported to induce apoptosis through the activation of caspases 3, 8, and 9 in colon cancer cells and by inhibiting critical cell survival pathways like the PI3K/Akt/mTOR pathway. bue.edu.eg The ability of quinazoline structures to act as potent caspase activators and Bcl-2 inhibitors makes them promising candidates for cancer therapy. jofamericanscience.org

Characterization of Cell Cycle Arrest Mechanisms

Quinazoline derivatives have been shown to induce cell cycle arrest at various phases, a critical mechanism for halting the proliferation of cancer cells. The specific phase of arrest can depend on the derivative and the type of cancer cell line being studied.

One study identified a novel quinazoline derivative, 04NB-03, which effectively suppressed the viability and proliferation of hepatocellular carcinoma (HCC) cells. nih.gov Mechanistic investigations revealed that 04NB-03 induced cell cycle arrest at the G2/M phase in a concentration- and time-dependent manner. nih.gov This arrest is linked to the accumulation of endogenous reactive oxygen species (ROS), as scavenging the ROS was found to reverse the cell cycle arrest. nih.gov

Similarly, other research on different quinazoline derivatives has shown a consistent pattern of G2/M phase arrest. nih.govnih.govfrontiersin.orgmdpi.com For instance, certain derivatives induced G2/M arrest in ovarian cancer cells and non-small cell lung cancer cell lines. nih.govnih.gov This blockage of the cell cycle at the G2/M checkpoint prevents damaged cells from entering mitosis, thereby averting the propagation of malignant cells. frontiersin.orgmdpi.com

In contrast, studies on benzo[g]quinazoline (B13665071) derivatives in breast cancer (MCF-7) and liver cancer (HepG2) cells showed differential effects. These compounds were found to cause an accumulation of cells in the G1 and S phases of the cell cycle, indicating a different point of intervention in the cell's reproductive cycle. nih.gov

Derivative ClassCancer Cell LineEffect on Cell Cycle
Quinazoline derivative (04NB-03)Hepatocellular Carcinoma (HCC)Induces G2/M phase arrest
Benzo[g]quinazoline derivativesBreast (MCF-7), Liver (HepG2)Accumulation in G1 and S phases
Quinazoline-4-tetrahydoquinolineOvarian Cancer (SKOV3)Induces G2/M phase arrest

Studies on Inhibition of Tumor Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Preclinical in vitro research has demonstrated that certain quinazoline derivatives can significantly impede these processes.

A study focusing on novel 4-aniline quinazoline derivatives synthesized from 2-amino-6-nitrobenzoic acid assessed their activity against breast cancer cells (MDA-MB-231). nih.gov Using a Transwell assay, researchers demonstrated that a particularly potent compound, designated Y22, exhibited a substantial inhibitory effect on the migration of these cancer cells. nih.gov

These findings suggest that quinazoline derivatives not only curb tumor growth by halting cell division but also possess the potential to interfere with the metastatic cascade by inhibiting the essential steps of cell migration and invasion.

Assessment of Angiogenesis Modulation in In Vitro Systems

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and survival, supplying tumors with necessary oxygen and nutrients. The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of this process, making it a prime target for anti-cancer therapies. semanticscholar.org

In vitro studies have established that quinazoline derivatives can act as potent angiogenesis inhibitors by targeting the VEGFR-2 signaling pathway. nih.govmdpi.commums.ac.irnih.gov

One significant study investigated a 2,4-disubstituted quinazoline derivative, compound 11d, and found it exhibited strong inhibitory activity against VEGFR2 with a half-maximal inhibitory concentration (IC50) of 5.49 μM. nih.gov The mechanism of action involves the downregulation of VEGFR2 phosphorylation, which in turn suppresses the VEGFR2-mediated Akt/mTOR/p70s6k signaling pathway. mums.ac.irnih.gov This disruption of the signaling cascade effectively inhibits the processes of neovascularization. nih.gov

Further research into other benzo[g]quinazoline derivatives identified compounds that were comparable to the established angiogenesis inhibitor, sorafenib, in their ability to inhibit VEGFR-2. nih.govmdpi.com

CompoundTargetIC50 Value
Quinazoline derivative 11dVEGFR-25.49 μM nih.gov
Benzo[g]quinazoline derivative 13VEGFR-246.6 ± 2.8 nM mdpi.com
Benzo[g]quinazoline derivative 15VEGFR-244.4 ± 2.6 nM mdpi.com
Sorafenib (Reference)VEGFR-231.1 ± 1.8 nM mdpi.com

Development and Validation of In Vitro Assay Systems

The preclinical evaluation of compounds like quinazosin (B92426) hydrochloride relies on robust and reliable analytical methods to quantify the substance in various experimental settings. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. researchgate.netsemanticscholar.orgtandfonline.compharmjournal.runih.gov

The development and validation of an HPLC method for a new quinazoline derivative typically involves several key steps. First, the chromatographic conditions are optimized, which includes selecting an appropriate column (commonly a C18 reversed-phase column), a mobile phase (often a mixture of solvents like acetonitrile (B52724) and water), a flow rate, and a detection wavelength based on the compound's UV absorbance spectrum. semanticscholar.orgpharmjournal.ru

Once optimized, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). pharmjournal.ru This validation process ensures the method is suitable for its intended purpose and involves assessing several parameters:

Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a specific range. researchgate.net

Accuracy: Ensuring the measured values are close to the true values.

Precision: Confirming that the method yields consistent results upon repeated analysis of the same sample.

Specificity: Verifying the method's ability to accurately measure the analyte in the presence of other components, such as impurities or degradation products. semanticscholar.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified. researchgate.net

For example, a validated RP-HPLC method for a synthetic analog of vasicine, 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, was developed to assess its stability, demonstrating the method's utility in preclinical development. semanticscholar.org Such validated assay systems are indispensable for quantifying drug concentrations in various in vitro studies, including solubility, stability, and cell-based assays.

Preclinical in Vivo Research Utilizing Animal Models for Quinazosin Hydrochloride and Quinazoline Derivatives

Selection and Justification of Appropriate Animal Models

The selection of an appropriate animal model is a critical decision in preclinical research, guided by the specific scientific questions being addressed. Factors such as genetic homology to humans, physiological similarities, and the availability of established experimental techniques are key considerations.

Murine models, particularly mice (Mus musculus), are frequently employed in the preclinical evaluation of quinazoline (B50416) derivatives for various therapeutic areas, including anticancer and antimalarial research nih.govnih.gov. The justification for their use stems from the high percentage of gene homology they share with humans, which can provide insights into a drug's potential effects and metabolic pathways mdpi.com. Despite their widespread use, researchers acknowledge that there can be significant differences in pharmacological responses between mice and humans, making the translation of findings a complex process mdpi.com. In studies of iron homeostasis, mouse models where specific genes are inactivated have been instrumental in understanding the systemic and cellular roles of proteins targeted by potential therapeutics nih.gov.

Invertebrate models offer unique advantages for the initial stages of drug discovery, including rapid life cycles, low maintenance costs, and the feasibility of high-throughput screening nih.govrsc.org.

Drosophila melanogaster (Fruit Fly): The fruit fly is a valuable tool for pharmacological and toxicological studies due to the high degree of conservation in molecular pathways between it and mammals nih.gov. Approximately 75% of genes associated with human diseases are conserved in Drosophila nih.gov. This genetic similarity allows it to be a useful platform for preliminary drug screening and target validation nih.govoup.com. For instance, the fruit fly has been utilized in genotoxicity assessments of novel quinazoline-derived agents designed to treat Chagas disease. The Drosophila wing somatic mutation and recombination test (SMART) is a specific bioassay used to detect the genotoxic activity of chemical compounds, which can indicate potential risks before advancing to more complex animal models nih.govnih.gov.

Caenorhabditis elegans (Nematode): This nematode has emerged as an essential tool in pharmaceutical research, particularly for identifying new drugs and their targets rsc.org. Its simple, well-defined nervous system and transparent body are advantageous for in vivo studies rsc.org. C. elegans has been established as a model for studying neurotoxins and glutamatergic disorders, demonstrating analogous effects to those observed in mammals nih.govnih.gov. While direct cardiovascular studies with quinazolines in C. elegans are not prominent, its use in high-throughput screening for systemic toxicity and biocompatibility makes it a valuable preliminary model in drug development rsc.org.

The zebrafish (Danio rerio) has become an important vertebrate model for cardiovascular research. Its genetic conservation with humans and the transparency of its embryos allow for real-time, in vivo visualization of the heart and vasculature nih.govresearchgate.net. This makes it particularly suitable for high-throughput phenotypic screening of compounds affecting cardiac function and blood flow nih.gov.

Key justifications for using zebrafish in cardiovascular research include:

Physiological Similarities: Zebrafish share strong similarities with humans in cardiac action potentials, electrocardiograms, and the fundamental genes governing heart development nih.gov.

Visualization: The transparency of larvae enables direct observation of heart chamber formation, cardiac contraction, and vascular development nih.govnih.gov.

Drug Screening: The permeability of zebrafish embryos to small molecules facilitates rapid and cost-effective drug screening to identify compounds with potential cardiovascular effects researchgate.net.

These characteristics make the zebrafish an excellent model for evaluating the hemodynamic properties of quinazoline derivatives.

Rats and guinea pigs are frequently used in preclinical cardiovascular research due to their physiological relevance to humans.

Rat Models: Rats are a standard model for hypertension research. They have been used to screen new quinazoline derivatives for antihypertensive activity by measuring their effects on systolic blood pressure oup.com. These studies are crucial for identifying lead compounds with the potential to lower blood pressure.

Guinea Pig Models: The guinea pig is considered a valuable model for testing drugs with cardiovascular effects because the action potential of its cardiomyocytes is highly comparable to that of humans mdpi.com. This similarity allows for findings from guinea pig studies to be more readily translatable to clinical medicine . They are utilized in a variety of cardiovascular and pharmaceutical drug testing applications.

Pharmacodynamic Assessments in Animal Models

Pharmacodynamics is the study of the biochemical and physiological effects of drugs on the body and their mechanisms of action. In animal models, these assessments are crucial for characterizing how a compound like quinazosin (B92426) hydrochloride affects physiological systems.

A primary focus of preclinical research on quinazoline derivatives has been the evaluation of their effects on the cardiovascular system, specifically hemodynamic responses such as blood pressure reduction and vasodilation.

Blood Pressure Assessments: In studies using rat models of hypertension, novel quinazoline derivatives have been screened for their ability to lower systolic blood pressure. The noninvasive tail-cuff method is a common technique for these measurements. Research has identified specific derivatives that produce a substantial reduction in blood pressure, comparable to or exceeding that of standard drugs like prazosin (B1663645) oup.com.

Table 1: Antihypertensive Activity of Selected Quinazoline Derivatives in Rats oup.com
CompoundDescriptionObserved Effect on Systolic Blood Pressure
Compound 237-Chloro-3-(4-(3-(4-chlorophenyl)-4,5- dihydroisoxazol-5-yl)phenyl)-2-p-tolylquinazolin-4(3H)-oneSubstantial reduction
Compound 247-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-onePotent reduction, comparable to standard drug Prazosin
Prazosin (Standard)Clinically used α1-adrenergic receptor blockerSignificant reduction

Vasodilation Assessments: Studies in anesthetized dogs have been used to investigate the vasodilator properties of the quinazoline derivative prazosin. In these experiments, direct injection of the compound into the femoral artery caused a dose-related decrease in the vascular resistance of the hind limb, demonstrating a direct vasodilatory effect. This effect was attributed to the functional impairment of vascular postsynaptic alpha-adrenoceptors, rather than a direct myorelaxant property. Prazosin is recognized as a mixed vasodilator, acting as an alpha-1-adrenergic receptor antagonist to dilate both arteries and veins. The isolated rabbit thoracic aorta is another classic model used to investigate the direct effects of drugs on vasoconstriction and vasodilation.

Table 2: Summary of Vasodilator Effects of Prazosin in Animal Models
Animal ModelExperimental SetupKey Finding
DogBolus injections into the femoral arteryDose-related fall in vascular resistance of the innervated hind limb.
DogSystemic administration over 3 daysSignificant reduction of aortic blood pressure.
RabbitIsolated aortic stripsCompetitive antagonism of contractile responses induced by alpha-adrenoceptor agonists.

Assessment of Organ-Specific Physiological Effects

Preclinical in vivo studies utilizing animal models have been instrumental in elucidating the organ-specific physiological effects of quinazoline derivatives. These investigations have revealed significant impacts on various organ systems, most notably the renal and cardiovascular systems.

Renal Effects:

Research on novel quinazolinone derivatives has demonstrated their potential for toxicogenic and teratogenic effects on embryonic kidney development in Balb/C mice. nih.gov Studies on two specific derivatives, QPPE and QEPE, revealed that these compounds can induce a range of adverse histological, biochemical, and intracellular changes in the kidneys. nih.gov Observed effects included the formation of protrusions on the surface of convoluted proximal tubules, the presence of protein casts, renal cell necrosis, and mitochondrial degeneration. nih.gov Furthermore, these derivatives were associated with hyperemia, glomerular hypertrophy, widening of renal spaces, and vacuolization. nih.gov A decrease in the number of brush border villi and alkaline phosphatase levels was also noted. nih.gov The effects were found to be more pronounced with QEPE, and the convoluted proximal tubules exhibited greater sensitivity than the convoluted distal tubules. nih.gov

Cardiovascular Effects:

The cardiovascular system is another primary target of quinazoline derivatives. Studies on quinazoline-based alpha1-adrenoceptor antagonists, such as prazosin and its analogs, have been conducted to assess their cardiac effects, particularly in the context of occlusion-reperfusion injury. mdpi.com In Langendorff-perfused rat hearts, pretreatment with different quinazoline derivatives yielded varying outcomes on myocardial infarct size following coronary artery occlusion and reperfusion. mdpi.com For instance, prazosin and doxazosin (B1670899) were observed to increase the infarct size, whereas bunazosin (B1200336) demonstrated a reduction in infarct size and associated biochemical markers of cellular damage. mdpi.com Interestingly, despite the differences in infarct size, no significant variations were observed in TUNEL-positive nuclei and caspase-3 protein expressions among the different antagonist groups, suggesting that the differential effects on infarct size may be attributed to necrosis rather than apoptosis. mdpi.com

The following table summarizes the observed organ-specific physiological effects of select quinazoline derivatives in animal models.

Organ SystemAnimal ModelQuinazoline Derivative(s)Observed Physiological Effects
RenalBalb/C Mice EmbryosQPPE and QEPEProtrusions at the surface of convoluted proximal tubules, protein casts, renal necrotic cells, mitochondrial degeneration, hyperemia, glomeruli hypertrophy, widening of renal spaces, vacuolization, and a decrease in the number of brush border villi and level of alkaline phosphatase. nih.gov
CardiovascularLangendorff-perfused Rat HeartsPrazosin, Doxazosin, Bunazosin, TerazosinPrazosin and doxazosin increased infarct size after occlusion-reperfusion injury. Bunazosin decreased infarct size and biochemical indicators of cellular damage. No significant difference in apoptosis markers was observed. mdpi.com

Establishment and Refinement of Disease Models for Quinazosin Hydrochloride Research

The therapeutic potential of this compound and related quinazoline derivatives is investigated in various established and refined animal models of disease. These models are crucial for understanding the compounds' mechanisms of action and evaluating their efficacy in specific pathological conditions.

Animal models of hypertension are pivotal in the preclinical assessment of antihypertensive agents. Certain 4(3H)-quinazolinone derivatives have demonstrated significant hypotensive effects in vivo. mdpi.com In studies using albino rats, some of these derivatives were found to effectively lower blood pressure and control heart rate. mdpi.com One particular derivative was noted for its significant hypotensive activity, which also led to the induction of bradycardia, highlighting its potential in the management of hypertension. mdpi.com

To investigate the effects of quinazoline derivatives on cardiovascular diseases, researchers employ various in vivo models. A commonly used model is the Langendorff-perfused rat heart subjected to occlusion-reperfusion injury, which mimics the conditions of a myocardial infarction. mdpi.com This model has been utilized to compare the cardiac effects of different quinazoline-based alpha1-adrenoceptor antagonists. mdpi.com Additionally, ischemic rat models have been used to assess the myocardial uptake and perfusion of novel quinazoline derivatives. nih.gov

While quinazoline derivatives are explored for a wide range of biological activities, specific in vivo thrombosis models for these compounds are not extensively detailed in the provided search results. However, various established animal models of thrombosis could be employed to evaluate the antithrombotic potential of quinazoline derivatives. These models often involve inducing thrombosis through methods that align with Virchow's triad: vascular wall damage, blood flow disturbance, and a hypercoagulable state. mdpi.com

Commonly used in vivo thrombosis models include:

Stasis and Stenosis Models: These models involve the partial or complete blockage of blood flow to induce thrombus formation and are used to study the interaction between platelets and coagulation factors. mdpi.com

Vascular Injury Models: Thrombosis can be induced by direct injury to the vasculature, for example, through the application of ferric chloride or photochemical injury. amegroups.org

Thrombin-Induced Thrombosis: In some models, particularly in larger animals like swine, acute deep vein thrombosis can be induced by the intraluminal injection of thrombin into an isolated vein segment. amegroups.org

These models provide a framework for assessing the efficacy of potential antithrombotic agents, and quinazoline derivatives with anticoagulant or antiplatelet properties could be evaluated using these established methodologies.

Methodological Considerations and Translational Limitations of Animal Models in Quinazoline Research

While preclinical animal models are indispensable tools in drug discovery and development, it is crucial to acknowledge their methodological considerations and translational limitations, particularly in the context of quinazoline research. bohrium.com

One of the primary limitations of animal models is their imperfect recapitulation of human physiology and disease. For instance, in cardiovascular research, while large animal models like pigs have coagulation cascades similar to humans, no animal model perfectly mimics all aspects of human venous hemodynamics. amegroups.org This can impact the translation of findings from animal studies to human clinical trials.

The establishment of preclinical animal models provides a more comprehensive understanding of cancer development compared to traditional cell culture methods. bohrium.com However, the dependency on surgical resection for tumor tissue in patient-derived xenograft (PDX) models can be a limitation. bohrium.com

To address some of these limitations, ex vivo organ studies are being utilized. These models allow for the observation of a compound's immediate impact at the organ level and can help in understanding the reasons for divergent clinical and preclinical outcomes. However, a limitation of ex vivo models is the separation of the perfused organs from the host's immune and central nervous systems.

The emergence of microfluidic Organ-Chips offers a promising alternative to traditional animal studies. These chips use human tissues and can incorporate key physiological components, potentially providing a more accurate model of human physiology and response to therapeutic molecules.

The following table outlines some of the key methodological considerations and translational limitations of animal models in preclinical research.

Consideration/LimitationDescriptionRelevance to Quinazoline Research
Species Differences Anatomical, physiological, and genetic differences between animals and humans can lead to discrepancies in drug efficacy and toxicity.The cardiovascular and metabolic effects of quinazoline derivatives may differ between animal models and humans.
Disease Model Fidelity Animal models may not fully replicate the complexity and heterogeneity of human diseases. bohrium.comThe tumor microenvironment in animal cancer models used for testing quinazoline-based anticancer agents may not fully mimic that in human patients.
Translational Failure A significant number of drugs that show promise in preclinical animal studies fail to demonstrate efficacy or safety in human clinical trials.Promising results for quinazoline derivatives in animal models of hypertension or cancer may not directly translate to clinical success.
Ethical Considerations The use of animals in research raises ethical concerns that necessitate the implementation of the 3Rs (Replacement, Reduction, and Refinement).The development of alternative models like organ-on-a-chip could reduce the reliance on animal testing for quinazoline derivatives.

Advanced Theoretical and Computational Studies of Quinazosin Hydrochloride

Quantum Chemical Calculations and Molecular Mechanics Simulations

Quantum chemical and molecular mechanics methods are fundamental to characterizing the intrinsic properties of Quinazosin (B92426) hydrochloride, from its electron distribution to its three-dimensional shape.

The quinazoline (B50416) ring is the core scaffold of Quinazosin, and its electronic structure is a key determinant of its chemical behavior and biological interactions. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to analyze this structure. These calculations provide information on electron density distribution, molecular electrostatic potential (MEP), and frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Studies on various quinazoline derivatives reveal that the distribution of electron density is not uniform across the bicyclic system. The nitrogen atoms in the pyrimidine (B1678525) ring act as electron-withdrawing centers, creating regions of lower electron density (electrophilic sites), while the benzene (B151609) ring generally maintains a higher electron density. The MEP map visually represents these features, highlighting electron-rich (negative potential) and electron-poor (positive potential) areas. For instance, the carbonyl oxygen and ring nitrogen atoms typically show a negative electrostatic potential, making them key sites for hydrogen bonding with receptor targets.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity. In studies of related quinazoline derivatives, DFT calculations have been used to determine these values, which correlate with the molecule's ability to participate in charge-transfer interactions within a biological target's binding site. researchgate.net

Table 1: Representative Quantum Chemical Parameters for Quinazoline-based Compounds

Parameter Description Typical Calculated Values (for related derivatives) Significance
EHOMO Energy of the Highest Occupied Molecular Orbital -6.0 to -7.0 eV Relates to the ability to donate electrons.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.0 to -2.0 eV Relates to the ability to accept electrons.
Energy Gap (ΔE) ELUMO - EHOMO 4.0 to 5.0 eV Indicates chemical reactivity and stability. researchgate.net
Dipole Moment (µ) Measure of the overall polarity of the molecule 2.0 to 5.0 Debye Influences solubility and non-bonding interactions.

Note: The values presented are illustrative and derived from studies on various quinazoline derivatives, not specifically Quinazosin hydrochloride.

The three-dimensional conformation of this compound is crucial for its ability to fit into the binding pocket of its target receptor. Conformational analysis, typically performed using molecular mechanics force fields, explores the potential energy surface of the molecule to identify low-energy, stable conformations.

Quinazosin is a flexible molecule due to several rotatable bonds, particularly in the side chain connecting the quinazoline core to the piperazine (B1678402) ring and the furan (B31954) group. Molecular mechanics calculations systematically rotate these bonds and calculate the corresponding potential energy, allowing for the identification of energy minima. nih.gov This process generates a set of preferred conformations that the molecule is likely to adopt in solution or when approaching its biological target. The resulting low-energy conformers provide the structural basis for subsequent molecular docking studies. For quinazolinone derivatives, a "U-shaped" conformation has been identified in some cases as being critical for optimal binding into the active site of target proteins. nih.gov

Molecular Docking and Molecular Dynamics Simulations for Target Interaction Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to model the interaction between a ligand, such as this compound, and its biological target, primarily the α1-adrenergic receptor. nih.gov These methods predict how the molecule binds and the stability of the resulting complex.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For Quinazosin, docking simulations are performed using a model of the α1-adrenoceptor. The process involves placing the low-energy conformations of Quinazosin into the receptor's binding site and scoring the different poses based on how well they fit geometrically and energetically.

Studies on related quinazolinone-arylpiperazine derivatives targeting α1-adrenoceptors have shown that the quinazoline core typically anchors the molecule within a hydrophobic pocket, while the substituted piperazine moiety extends towards other regions of the binding site to form additional interactions. nih.gov The protonated nitrogen of the piperazine ring is often predicted to form a crucial salt bridge or hydrogen bond with an acidic residue, such as an aspartic acid, in the receptor. nih.gov

Following the prediction of a binding pose, the specific interactions between Quinazosin and the receptor's amino acid residues are analyzed. These interactions are critical for stabilizing the ligand-receptor complex. For antagonists of the α1-adrenergic receptor, several key interactions are consistently observed in computational models:

Hydrogen Bonds: The nitrogen atoms of the quinazoline ring and the carbonyl oxygen can act as hydrogen bond acceptors, often interacting with residues like serine or threonine in the binding pocket. nih.gov

Ionic Interactions: The positively charged piperazine nitrogen of this compound is predicted to form a strong ionic bond with a negatively charged aspartic acid residue (e.g., Asp113 in transmembrane helix 3), a canonical interaction for many aminergic GPCR ligands. nih.gov

Hydrophobic and Aromatic Interactions: The fused benzene ring of the quinazoline scaffold and the furan ring can engage in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan within the receptor's transmembrane helices. researchgate.net

Molecular dynamics simulations can further refine these interactions. By simulating the movement of atoms over time, MD provides a dynamic view of the complex, confirming the stability of key hydrogen bonds and hydrophobic contacts identified during docking. nih.govnih.gov

Table 2: Predicted Interacting Residues in α1-Adrenoceptor for Quinazoline-based Ligands

Interaction Type Potential Amino Acid Residues Location in Receptor Role in Binding
Ionic/H-Bond Aspartic Acid (e.g., D113) Transmembrane Helix 3 (TM3) Anchors the protonated amine of the ligand.
Hydrogen Bond Serine, Threonine Transmembrane Helix 5 (TM5) Stabilizes the quinazoline core.
Aromatic (π-π) Phenylalanine, Tyrosine Transmembrane Helices 6 & 7 (TM6, TM7) Orients the aromatic rings of the ligand.
Hydrophobic Leucine, Valine, Isoleucine Various TM Helices Contributes to overall binding affinity.

Note: The specific residues are based on homology models and docking studies of related α1-adrenoceptor antagonists.

Predicting the binding affinity (often expressed as Ki or IC50) is a primary goal of computational drug design. Various methods are used to estimate the strength of the interaction between Quinazosin and its receptor.

Docking Scores: Docking programs use scoring functions to rank different binding poses. While primarily used for predicting the binding mode, these scores provide a qualitative estimate of binding affinity. More negative scores generally indicate stronger binding.

Free Energy Calculations: More rigorous methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP), can provide more accurate quantitative predictions of binding free energy. These calculations are often performed on snapshots from molecular dynamics simulations and account for factors like solvation energy. nih.gov

These computational predictions help rationalize the high affinity of Quinazosin for the α1-adrenoceptor and can guide the design of new derivatives with improved potency or selectivity. nih.govarxiv.org

Computational Biology and Network Pharmacology Approaches

Advanced computational methods have become indispensable in modern pharmacology for predicting the complex interactions of drugs with biological systems. For this compound, a compound known for its activity as an alpha-1 adrenergic receptor antagonist, these approaches offer a powerful lens through to explore its potential therapeutic actions and unforeseen effects. By leveraging computational biology and network pharmacology, researchers can construct a more comprehensive understanding of how this quinazoline derivative may function within a complex biological network.

Prediction of Multi-Target Interactions and Off-Target Effects

While this compound's primary mechanism of action is the blockade of alpha-1 adrenergic receptors, computational models suggest the possibility of a broader interaction profile. The principle of molecular similarity, which posits that structurally similar molecules are likely to have similar biological targets, forms the basis for many predictive algorithms. Tools like SwissTargetPrediction utilize large databases of known ligand-target interactions to forecast the most probable protein targets for a given small molecule. nih.govnih.govexpasy.org

Given that direct computational screening data for this compound is not extensively published, predictions can be inferred from its structural analogs, such as Prazosin (B1663645), Doxazosin (B1670899), and Terazosin, which are also quinazoline derivatives and alpha-1 adrenergic receptor antagonists. nih.govheart.org Computational studies on quinazoline derivatives have revealed their potential to interact with a range of protein kinases, highlighting the possibility of multi-target effects. nih.govnih.gov For instance, some quinazoline-based compounds have been computationally predicted and experimentally validated to interact with targets like Epidermal Growth Factor Receptor (EGFR).

A predictive analysis for this compound, based on its structural similarity to other quinazoline compounds, might yield a target profile similar to the one illustrated in the hypothetical data table below.

Table 1: Predicted Potential Targets for this compound Based on Structural Analogy

Target Class Predicted Target Potential Effect
Primary Target Alpha-1A Adrenergic Receptor Antagonism
Primary Target Alpha-1B Adrenergic Receptor Antagonism
Primary Target Alpha-1D Adrenergic Receptor Antagonism
Potential Off-Target Epidermal Growth Factor Receptor (EGFR) Inhibition
Potential Off-Target Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition
Potential Off-Target Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) Inhibition
Potential Off-Target Other G-protein coupled receptors Modulation
Potential Off-Target Kinases Inhibition

This table is illustrative and based on computational predictions and data from structurally related compounds. The interactions would need to be confirmed by experimental studies.

Pathway Enrichment Analysis for Biological Mechanisms

Pathway enrichment analysis is a computational technique used to identify the biological pathways that are most significantly associated with a given set of genes or proteins, such as the predicted targets of a drug. frontiersin.orgmdpi.com For this compound, this analysis would primarily revolve around the signaling cascades initiated by the alpha-1 adrenergic receptors.

The primary signaling pathway for alpha-1 adrenergic receptors involves the Gq alpha subunit of the heterotrimeric G-protein. wikipedia.org Activation of this pathway leads to the stimulation of phospholipase C, which in turn results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org These second messengers lead to an increase in intracellular calcium and the activation of Protein Kinase C (PKC), respectively. wikipedia.org

Based on the known pharmacology of alpha-1 adrenergic receptor antagonists, a pathway enrichment analysis for this compound would likely highlight the following KEGG (Kyoto Encyclopedia of Genes and Genomes) pathways:

Calcium Signaling Pathway: As a key consequence of alpha-1 adrenergic receptor activation is an increase in intracellular calcium, its blockade by this compound would significantly modulate this pathway. genome.jp

Vascular Smooth Muscle Contraction: The contraction of vascular smooth muscle is a primary physiological effect mediated by alpha-1 adrenergic receptors; thus, this pathway would be a major target of this compound's action. genome.jp

Neuroactive Ligand-Receptor Interaction: This pathway encompasses a wide range of signaling molecules and their receptors in the nervous system, including adrenergic signaling. genome.jp

Adrenergic Signaling in Cardiomyocytes: Although the primary effects are on vascular smooth muscle, alpha-1 adrenergic receptors are also present in the heart and play a role in cardiac function. kegg.jpgenome.jp

The table below provides a hypothetical summary of the key pathways likely to be modulated by this compound based on computational pathway enrichment analysis.

Table 2: Predicted Enriched KEGG Pathways for this compound

KEGG Pathway ID Pathway Name Predicted Role of this compound
hsa04020 Calcium Signaling Pathway Modulation of intracellular calcium levels
hsa04270 Vascular Smooth Muscle Contraction Inhibition of vasoconstriction
hsa04080 Neuroactive Ligand-Receptor Interaction Antagonism of adrenergic signaling
hsa04261 Adrenergic signaling in cardiomyocytes Modulation of cardiac myocyte function

This table is illustrative and based on the known pharmacology of alpha-1 adrenergic receptor antagonists and associated KEGG pathways.

Analytical Methodologies for Quinazosin Hydrochloride in Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in pharmaceutical analysis for separating, identifying, and quantifying chemical compounds. researchgate.netamazonaws.com For quinazoline (B50416) derivatives like Quinazosin (B92426) hydrochloride, methods such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and High-Performance Thin-Layer Chromatography (HPTLC) are extensively utilized. researchgate.net These methods are crucial for drug analysis, impurity profiling, and ensuring the quality and safety of pharmaceutical products. researchgate.netamazonaws.com The separation in chromatography is based on the differential partitioning of the analyte between a stationary phase and a mobile phase. amazonaws.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy. researchgate.net The development of a robust HPLC method for Quinazosin hydrochloride involves optimizing several parameters to achieve efficient separation from impurities and degradation products.

Method Development: A typical approach for a quinazoline compound involves reverse-phase HPLC (RP-HPLC). researchgate.netscirp.org Key steps in method development include:

Column Selection: A C18 column is frequently used for the separation of quinazoline derivatives, offering good retention and selectivity. researchgate.netnih.gov

Mobile Phase Composition: The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. scirp.orgpharmjournal.ru The pH of the buffer and the ratio of organic to aqueous phase are adjusted to achieve optimal separation and peak shape. For instance, a mobile phase containing acetonitrile and an orthophosphoric acid buffer has been used for the separation of a quinazoline derivative and its impurities. pharmjournal.ru

Detection Wavelength: The UV detector wavelength is selected based on the maximum absorbance of the analyte to ensure high sensitivity. Quinazoline derivatives like alfuzosin (B1207546) hydrochloride and prazosin (B1663645) have been analyzed at wavelengths around 244 nm and 254 nm. researchgate.netresearchgate.net

Flow Rate: The flow rate is optimized to ensure good separation within a reasonable analysis time, with 1.0 mL/min being a common rate. researchgate.netajol.info

Method Validation: Once developed, the HPLC method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. ajol.info Validation parameters include:

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is typically assessed over a range of concentrations. scirp.org

Accuracy: The closeness of the test results to the true value, often determined by recovery studies. ajol.info

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at different levels, including repeatability (intra-day) and intermediate precision (inter-day). ijcrt.org

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or excipients. pharmjournal.ru

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. ajol.info

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Table 1: Example HPLC Method Parameters for Quinazoline Hydrochloride Derivatives

Parameter Alfuzosin Hydrochloride scirp.org Doxorubicin Hydrochloride nih.gov
Column RP-C18 C-18 (5 µm: 250 mm × 4.6 mm)
Mobile Phase Tetrahydrofuran (B95107):Acetonitrile:Buffer (pH 3.5) (1:20:80) Acetonitrile:Ammonium (B1175870) hydrogen phosphate (B84403) (0.01 M, pH 6.2) (45:55)
Flow Rate 1.5 mL/min 0.3 mL/min
Detection Wavelength 254 nm 252 nm
Linearity Range 80 - 120 µg/mL 625 ng/mL - 20 µg/mL

This table is generated based on data from cited research papers for illustrative purposes.

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for the separation and identification of compounds. nih.gov High-Performance Thin-Layer Chromatography (HPTLC) is an advanced and automated version of TLC that offers improved resolution, sensitivity, and accuracy, making it suitable for quantitative analysis. jpbs.innih.govresearchgate.net

TLC Methodology: In TLC, a stationary phase, typically silica (B1680970) gel, is coated on a plate of glass or aluminum. nih.gov The sample is applied as a small spot near the bottom of the plate, which is then placed in a developing chamber containing a shallow pool of a suitable mobile phase. libretexts.orgyoutube.com As the solvent moves up the plate by capillary action, the components of the sample travel at different rates, resulting in separation. gmpua.com The position of the separated compounds is identified by the retardation factor (Rf value). Visualization can be achieved under UV light if the compounds are fluorescent or by spraying with a visualizing reagent. libretexts.orgyoutube.com For basic drugs like quinazoline derivatives, systems using silica gel plates sprayed with sodium hydroxide (B78521) and solvents like cyclohexane-toluene-diethylamine have been standardized. nih.gov

HPTLC Advantages and Applications: HPTLC enhances the capabilities of conventional TLC through the use of high-quality plates with smaller, more uniform particle sizes, leading to better separation efficiency and shorter analysis times. nih.govrphsonline.com It is a powerful tool for fingerprinting, purity checking, and quantification of active ingredients in pharmaceuticals. jpbs.inresearchgate.net The advantages of HPTLC over TLC include higher sensitivity, the ability to analyze multiple samples simultaneously, and lower solvent consumption. jpbs.in HPTLC methods are validated for parameters such as precision, accuracy, and sensitivity (LOD/LOQ) and are widely used in quality control. jpbs.in

Table 2: Comparison of TLC and HPTLC

Feature Thin Layer Chromatography (TLC) High-Performance Thin Layer Chromatography (HPTLC)
Stationary Phase Lab-made or pre-coated plates High-quality pre-coated plates with fine particles
Sample Volume 1-5 µL 0.1-0.5 µL
Separation Time 20-200 min 3-20 min
Detection Limits Higher (ng range) Lower (pg range for fluorescence)
Quantification Primarily qualitative or semi-quantitative Accurate quantitative analysis with a densitometer/scanner
Automation Manual Automated systems for application, development, and detection

Spectroscopic Methods for Characterization and Analysis

Spectroscopic methods are indispensable for the structural elucidation and quantitative analysis of pharmaceutical compounds. For this compound, techniques such as UV-Visible Spectrophotometry, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy provide critical information.

UV-Visible Spectrophotometry Applications

UV-Visible spectrophotometry is a simple, rapid, and cost-effective technique used for the quantitative analysis of drugs in bulk and pharmaceutical dosage forms. ijcrt.orgresearchgate.net The method is based on the principle that a substance absorbs light at a specific wavelength, and the amount of light absorbed is proportional to its concentration (Beer-Lambert law).

For quinazoline derivatives, a UV spectrophotometric method is developed by dissolving the compound in a suitable solvent and scanning it across the UV-Vis spectrum (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax). ijcrt.orgrjptonline.org For instance, prazosin hydrochloride has a λmax at 243 nm in a methanol and water mixture, while doxazosin (B1670899) mesylate shows a λmax at 245 nm in 0.1 N HCl. ijcrt.orgrjptonline.org

Validation of a UV spectrophotometric method involves assessing its linearity, accuracy, precision, LOD, and LOQ, similar to HPLC method validation, to ensure it is suitable for routine quality control analysis. ijcrt.orgresearchgate.net

Table 3: Example Validation Parameters for a UV-Spectrophotometric Method for Prazosin Hydrochloride

Validation Parameter Result
Wavelength (λmax) 243 nm
Linearity Range 1–5 µg/mL
Correlation Coefficient (r²) 0.9988
Precision (%RSD) < 1%
Limit of Detection (LOD) 0.74 µg/mL
Limit of Quantitation (LOQ) 2.25 µg/mL

This table is generated based on data from a cited research paper for illustrative purposes. ijcrt.org

Mass Spectrometry (MS) Techniques in Quinazoline Analysis

Mass Spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds. nih.gov In pharmaceutical research, it is crucial for impurity identification and characterization. soton.ac.uk Electrospray ionization (ESI) is a common technique used to ionize quinazoline molecules, which can then be analyzed by a mass spectrometer. soton.ac.uknih.gov

Tandem mass spectrometry (MS/MS) is particularly useful for structural analysis. In MS/MS, ions of a specific mass-to-charge ratio (m/z) are selected and fragmented, and the resulting fragment ions are analyzed. soton.ac.uk The fragmentation patterns are often characteristic of the compound's structure, allowing for the identification of unknown substances and the differentiation of isomers. soton.ac.uk Understanding the dissociation pathways of protonated quinazolines helps in the rapid characterization of impurities and degradation products. soton.ac.uk High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Research Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise chemical structure of organic molecules. nih.gov Both ¹H NMR and ¹³C NMR are routinely used in the analysis of quinazoline derivatives. nih.govresearchgate.net

¹H NMR: Provides information about the number of different types of protons in a molecule, the chemical environment of each proton, and how many protons are adjacent to one another. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). nih.gov

¹³C NMR: Provides information about the different types of carbon atoms in a molecule. researchgate.net

For quinazoline analysis, the sample is typically dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). nih.govnih.gov The resulting spectra, with their characteristic chemical shifts, coupling constants, and integration values, allow for the unambiguous assignment of the compound's structure. nih.govnih.gov NMR is essential for confirming the identity of newly synthesized quinazoline derivatives and for characterizing their stereochemistry. nih.gov

Electrochemical Methods for this compound Analysis

Electrochemical methods offer a significant advantage in pharmaceutical analysis due to their inherent sensitivity, selectivity, and cost-effectiveness. For the analysis of this compound, while specific documented methods are not extensively detailed in publicly available literature, the electrochemical behavior of structurally similar quinazoline derivatives and hydrochloride salts provides a strong basis for the application of these techniques. The core of these methods lies in the electrochemical activity of the Quinazosin molecule, which can be oxidized or reduced at an electrode surface.

Various electrochemical techniques can be employed for the determination of compounds like this compound. benthamopenarchives.com These include voltammetric and potentiometric methods. Voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), are particularly useful for quantitative analysis due to their high sensitivity. iu.edu These pulsed techniques are often more sensitive than CV and are frequently used for analyzing species at low concentrations. iu.edu

For instance, in the analysis of similar hydrochloride compounds, DPV has been shown to provide well-defined peaks, enhancing the analytical performance. iu.edu The choice of the working electrode material, such as glassy carbon, platinum, or modified electrodes, can significantly influence the sensitivity and selectivity of the analysis. iu.edu The development of an electrochemical method for this compound would involve optimizing experimental parameters like the supporting electrolyte, pH, and instrumental settings to achieve the best analytical signal.

Potentiometric methods, utilizing ion-selective electrodes (ISEs), represent another viable approach. These sensors measure the potential difference between an indicator electrode and a reference electrode, which is related to the concentration of the analyte. For hydrochloride salts, ISEs can be designed to be selective for the cation of the target molecule. The development of such a sensor for Quinazosin would involve the use of an appropriate ionophore incorporated into a membrane, which selectively binds to the Quinazosin cation. rsc.org

The performance of these electrochemical methods is evaluated based on several key parameters, which are determined during method validation. A summary of expected performance characteristics for electrochemical analysis of a compound similar to this compound is presented in Table 1.

Table 1: Representative Performance Characteristics of Electrochemical Methods for Pharmaceutical Analysis

Parameter Voltammetry (DPV/SWV) Potentiometry (ISE)
Linearity Range 10⁻⁸ M - 10⁻⁴ M 10⁻⁷ M - 10⁻² M rsc.org
Limit of Detection (LOD) 10⁻⁹ M - 10⁻⁸ M rsc.org 10⁻⁸ M rsc.org
Limit of Quantification (LOQ) 10⁻⁸ M - 10⁻⁷ M 10⁻⁷ M
Response Time Milliseconds to seconds Seconds to minutes researchgate.net
Precision (RSD%) < 2% < 1%

| Accuracy (Recovery%) | 98 - 102% | 99 - 101% |

This table presents typical data ranges based on the analysis of structurally similar pharmaceutical compounds and does not represent validated data for this compound.

Principles of Method Validation and Quality Control in Analytical Research

Method validation is a critical component of analytical research, ensuring the reliability, quality, and consistency of analytical data. nih.gov It is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net The principles of method validation are universal and are applied to any analytical technique, including the electrochemical methods used for this compound analysis. The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures. rsc.org

The validation of an analytical method for this compound would involve the assessment of several key parameters:

Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scielo.br For electrochemical methods, specificity is often demonstrated by the absence of interfering peaks from excipients or related substances at the potential where this compound is measured. scielo.br

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. scielo.br The linearity of an electrochemical method is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis of the signal versus concentration.

Range: The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. scielo.br

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. Accuracy is often determined by the recovery of a known amount of analyte spiked into a placebo matrix.

Precision: This expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision).

Limit of Detection (LOD): This is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. For electrochemical methods, the LOD is often calculated based on the signal-to-noise ratio, typically 3:1. scielo.br

Limit of Quantification (LOQ): This is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. The LOQ is commonly determined as the concentration that provides a signal-to-noise ratio of 10:1. scielo.br

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For electrochemical methods, robustness may be assessed by evaluating the effect of small changes in pH, temperature, or instrumental parameters.

Table 2: Key Validation Parameters and Acceptance Criteria for Analytical Methods

Validation Parameter Acceptance Criteria
Specificity No interference at the analyte's signal.
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD) Repeatability: ≤ 2%, Intermediate Precision: ≤ 2%
Range Typically 80% - 120% of the test concentration for assay.
LOD Signal-to-Noise Ratio ≥ 3
LOQ Signal-to-Noise Ratio ≥ 10

| Robustness | No significant change in results with minor variations. |

This table outlines generally accepted criteria in the pharmaceutical industry for method validation.

Quality control (QC) is intrinsically linked to method validation and involves the systematic testing of a system to ensure it is performing as expected. researchgate.net In the context of analytical research on this compound, QC would involve the regular analysis of control samples with known concentrations alongside the test samples. This helps to monitor the performance of the analytical method over time and ensure the continued validity of the results. A change control program is also essential to evaluate the impact of any modifications to the validated method. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing Quinazosin hydrochloride purity and stability in preclinical studies?

  • Methodological Answer: Utilize high-performance liquid chromatography (HPLC) with UV detection, as described in pharmacopeial protocols for hydrochloride compounds. Key parameters include a C18 column (4.6 × 250 mm, 5 µm), mobile phase (e.g., acetonitrile:buffer mixture), flow rate (~1 mL/min), and detection at 220–280 nm. Validate the method by assessing linearity, precision, and recovery rates . For stability, conduct accelerated degradation studies under varying pH, temperature, and light conditions, referencing ICH guidelines .

Q. How should experimental protocols for synthesizing this compound be documented to ensure reproducibility?

  • Methodological Answer: Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Synthesis: Detail reaction conditions (solvent, temperature, catalysts), stoichiometry, and purification steps (e.g., recrystallization solvents).
  • Characterization: Include spectral data (¹H/¹³C NMR, IR, HRMS) and elemental analysis for novel compounds. For known compounds, cite prior literature confirming identity .
  • Supporting Information: Archive raw data (e.g., chromatograms, spectra) in supplementary files with clear cross-referencing in the main text .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer:

  • Engineering Controls: Use fume hoods and ensure adequate ventilation to avoid inhalation .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required in poorly ventilated areas .
  • Storage: Store in sealed, light-resistant containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across species?

  • Methodological Answer:

  • Comparative Analysis: Design cross-species studies with standardized dosing (mg/kg) and sampling intervals. Use LC-MS/MS for plasma concentration quantification .
  • Statistical Modeling: Apply non-compartmental analysis (NCA) to calculate AUC, Cmax, and t₁/₂. Use ANOVA to identify interspecies variability .
  • Meta-Analysis: Aggregate data from prior studies (e.g., rodent vs. primate) and assess confounding variables (e.g., metabolic enzyme differences) using tools like PRISMA guidelines .

Q. What strategies optimize the design of dose-response studies for this compound’s α1-adrenergic receptor antagonism?

  • Methodological Answer:

  • In Vitro Assays: Use isolated aortic rings or transfected HEK293 cells to measure receptor affinity (pIC₅₀) and efficacy (Emax). Include positive controls (e.g., Prazosin) .
  • In Vivo Models: Employ hypertensive rat models with telemetric blood pressure monitoring. Apply a log-dose escalation (0.1–10 mg/kg) to establish ED₅₀ and toxicity thresholds .
  • Data Interpretation: Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves and compare Hill coefficients across studies .

Q. How should researchers address discrepancies between in silico predictions and experimental results for this compound’s metabolite profiles?

  • Methodological Answer:

  • Computational Refinement: Re-run molecular docking (e.g., AutoDock Vina) with updated CYP450 isoforms (e.g., CYP3A4/2D6) and adjust force field parameters .
  • Experimental Validation: Perform microsomal incubation assays (human/rat liver microsomes) with LC-HRMS to identify phase I/II metabolites. Cross-validate with synthetic standards .
  • Error Analysis: Quantify prediction accuracy using root-mean-square deviation (RMSD) between computational and experimental binding energies .

Data Management & Reporting

Q. What are best practices for managing large-scale datasets from this compound transcriptomic studies?

  • Methodological Answer:

  • Data Structuring: Use FAIR principles (Findable, Accessible, Interoperable, Reusable). Store raw RNA-seq files in public repositories (e.g., GEO, ArrayExpress) with metadata (e.g., dosing regimen, cell type) .
  • Analysis Pipelines: Implement reproducible workflows (e.g., Snakemake, Nextflow) for differential expression analysis (DESeq2) and pathway enrichment (GSEA) .
  • Conflict Resolution: Disclose normalization methods (e.g., TMM vs. RLE) and batch effect correction (ComBat) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinazosin Hydrochloride
Reactant of Route 2
Reactant of Route 2
Quinazosin Hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.